molecular formula C17H18O2 B1593701 Cyclopropyl(4-methoxyphenyl)(phenyl)methanol CAS No. 62587-03-5

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol

Cat. No. B1593701
CAS RN: 62587-03-5
M. Wt: 254.32 g/mol
InChI Key: SIRULVGQLZGELT-KRWDZBQOSA-N
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Description

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol, also known as CPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. CPPM belongs to the class of cyclopropyl-containing compounds, which have been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is not fully understood. However, it is believed that Cyclopropyl(4-methoxyphenyl)(phenyl)methanol exerts its biological activity through the modulation of various signaling pathways. Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclopropyl(4-methoxyphenyl)(phenyl)methanol in lab experiments is its high purity and stability. Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is also relatively easy to synthesize in large quantities. However, one limitation of using Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is its potential toxicity. Further studies are needed to determine the safety of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol in humans.

Future Directions

There are several future directions for research on Cyclopropyl(4-methoxyphenyl)(phenyl)methanol. One area of interest is the development of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol derivatives with improved biological activity. Another area of research is the investigation of the potential use of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the use of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol in combination with other drugs for the treatment of cancer is an area of interest.

Scientific Research Applications

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has been studied for its potential use as a drug candidate for various diseases. It has been found to exhibit anti-inflammatory and analgesic properties. Cyclopropyl(4-methoxyphenyl)(phenyl)methanol has also been investigated for its potential use as an anticancer agent. Studies have shown that Cyclopropyl(4-methoxyphenyl)(phenyl)methanol can induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRULVGQLZGELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol

CAS RN

62587-03-5
Record name ALPHA-CYCLOPROPYL-4-METHOXYDIPHENYLMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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